molecular formula C11H19NO3 B2794388 Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate CAS No. 2168924-85-2

Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate

Cat. No.: B2794388
CAS No.: 2168924-85-2
M. Wt: 213.277
InChI Key: KMGGWGCCFJVMAM-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate: is a chemical compound with the molecular formula C11H19NO3 It is characterized by a spirocyclic structure, which includes a spiro[23]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or as a probe for studying biological pathways.

Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial effects.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of its targets and affecting biological pathways.

Comparison with Similar Compounds

  • Tert-butyl N-(5-hydroxyspiro[2.3]hexan-1-yl)carbamate
  • Tert-butyl N-(5-hydroxyspiro[2.3]hexan-3-yl)carbamate
  • Tert-butyl N-(5-hydroxyspiro[2.3]hexan-4-yl)carbamate

Comparison: Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate is unique due to the position of the hydroxyl group on the spirocyclic ring. This positional difference can significantly affect the compound’s reactivity, biological activity, and physical properties. Compared to its analogs, this compound may exhibit distinct binding affinities, stability, and solubility, making it a valuable compound for specific applications.

Properties

IUPAC Name

tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-8-6-11(8)4-7(13)5-11/h7-8,13H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGGWGCCFJVMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168924-85-2
Record name tert-butyl N-{5-hydroxyspiro[2.3]hexan-1-yl}carbamate
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